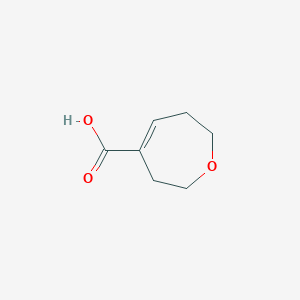

2,3,6,7-Tetrahydrooxepine-4-carboxylic acid

Description

2,3,6,7-Tetrahydrooxepine-4-carboxylic acid is a carboxylic acid derivative featuring a partially saturated seven-membered oxepine ring. The compound’s structure combines a central oxygen-containing heterocycle with a carboxylic acid functional group at the 4-position. The oxepine ring introduces conformational flexibility and moderate polarity, while the carboxylic acid group enables hydrogen bonding and salt formation.

Properties

IUPAC Name |

2,3,6,7-tetrahydrooxepine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c8-7(9)6-2-1-4-10-5-3-6/h2H,1,3-5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHHNEVYSKIOES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499189-51-3 | |

| Record name | 2,3,6,7-tetrahydrooxepine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7-Tetrahydrooxepine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with an oxidizing agent to form the oxepine ring. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Tetrahydrooxepine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxepine derivatives.

Reduction: Reduction reactions can convert the oxepine ring to more saturated derivatives.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxepine derivatives with additional oxygen functionalities, while reduction can produce more saturated compounds. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

2,3,6,7-Tetrahydrooxepine-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of heterocyclic compounds with biological molecules.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3,6,7-Tetrahydrooxepine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxepine ring can interact with enzymes and receptors, influencing various biochemical processes. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Structural Differences :

- Core Ring : Pyrimidine (six-membered, two nitrogen atoms) vs. oxepine (seven-membered, one oxygen atom).

- Substituents : Chlorine and methyl groups at the 2- and 6-positions vs. hydrogenation at positions 2,3,6,7 in oxepine.

Functional Implications :

- The chlorine atom in the pyrimidine derivative enhances electrophilicity, making it reactive in nucleophilic substitutions, whereas the oxepine compound’s saturated ring reduces ring strain, favoring stability .

- The pyrimidine ring’s aromaticity contributes to planar rigidity, contrasting with the oxepine’s flexibility, which may affect binding in biological systems.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Structural Differences :

- Core Structure: Benzene ring with hydroxyl groups vs. non-aromatic oxepine.

- Functional Groups: Ortho-dihydroxy (catechol) and propenoic acid vs. carboxylic acid on a saturated ring.

Functional Implications :

- Caffeic acid’s dihydroxy groups enable strong antioxidant activity via radical scavenging, a property less likely in the oxepine analog due to the absence of phenolic -OH groups .

- The conjugated double bond in caffeic acid increases UV absorption (relevant in photoprotection), whereas the oxepine compound’s saturated structure may limit such interactions.

Complex Thiazolidine Carboxylic Acid Derivatives

Structural Differences :

- Core Structure : Thiazolidine (five-membered, sulfur and nitrogen) vs. oxepine.

- Substituents: Multiple chiral centers, phenyl groups, and amino acid side chains vs. simpler oxepine-carboxylic acid.

Functional Implications :

- The thiazolidine ring’s rigidity contrasts with the oxepine’s flexibility, influencing pharmacokinetic properties like membrane permeability.

Comparative Data Table

| Property | 2,3,6,7-Tetrahydrooxepine-4-carboxylic Acid | 2-Chloro-6-methylpyrimidine-4-carboxylic Acid | Caffeic Acid | Thiazolidine Derivatives |

|---|---|---|---|---|

| Core Structure | Saturated oxepine | Aromatic pyrimidine | Benzene + propenoic acid | Thiazolidine + amino acid chains |

| Key Functional Groups | Carboxylic acid | Carboxylic acid, Cl, CH₃ | Catechol, carboxylic acid | Carboxylic acid, amide, phenyl groups |

| Acidity (pKa) | ~4-5 (estimated) | ~2.5-3.5 (Cl enhances acidity) | ~4.5 (carboxylic acid) | Variable (depends on substituents) |

| Bioactivity | Limited data; potential synthetic intermediate | Electrophilic reagent | Antioxidant, anti-inflammatory | Enzyme inhibitors, antimicrobial agents |

| Hydrogen Bonding | Moderate (carboxylic acid dimerization) | Weak (Cl reduces H-bond capacity) | Strong (catechol and -COOH) | High (amide and -COOH groups) |

Research Findings and Implications

- Dimerization: Carboxylic acids like the oxepine derivative likely form dimers via hydrogen bonds, similar to caffeic acid, though the absence of hydroxyl groups may reduce dimer stability compared to phenolic analogs .

- Reactivity : The pyrimidine analog’s chlorine substituent enables nucleophilic displacement, a reactivity pathway absent in the oxepine compound due to its saturated structure .

- Biological Interactions : Thiazolidine derivatives’ multifunctional design supports targeted bioactivity, whereas the oxepine compound’s simpler structure may require derivatization for pharmacological relevance .

Biological Activity

2,3,6,7-Tetrahydrooxepine-4-carboxylic acid is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antioxidant, and antitumor activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H14O3

- Molecular Weight : 170.21 g/mol

This compound features a unique oxepine ring that contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its antibacterial effects using the Agar well diffusion method, the compound demonstrated notable inhibition against various bacterial strains.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH free radical scavenging assays. The compound showed a concentration-dependent increase in antioxidant activity.

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 50 | 25 |

| 100 | 45 |

| 200 | 70 |

At higher concentrations, the compound effectively scavenged free radicals, indicating its potential use in preventing oxidative stress-related diseases .

Antitumor Activity

Preliminary studies have also explored the antitumor effects of this compound. In vitro assays on cancer cell lines demonstrated that it significantly inhibited cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 30 |

| MCF-7 (breast cancer) | 25 |

These findings suggest that this compound may have therapeutic potential in cancer treatment by targeting specific tumor cells .

Case Studies and Research Findings

- Synthesis and Biological Evaluation : A study published in Pharmacognosy Journal detailed the synthesis of various derivatives of this compound and their subsequent biological evaluations. The results indicated enhanced activity in certain derivatives compared to the parent compound .

- Mechanistic Studies : Research has focused on understanding the mechanisms behind the biological activities of this compound. It was found to induce apoptosis in cancer cells via the mitochondrial pathway, highlighting its potential as an anticancer agent .

- Comparative Studies : Comparative analyses with other known antioxidants revealed that while several compounds exhibited superior activity at lower concentrations, this compound maintained significant activity at higher concentrations .

Q & A

Q. What are the standard synthetic routes for 2,3,6,7-tetrahydrooxepine-4-carboxylic acid, and how can purity be validated?

Methodological Answer: Synthesis often involves cyclization of precursor carboxylic acids or functionalization of tetrahydrooxepine scaffolds. For example, analogous compounds like 4-oxo-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic acid (CAS 56671-28-4) are synthesized via acid-catalyzed cyclization followed by purification using recrystallization or column chromatography . Purity validation requires a combination of techniques:

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer: Contradictions in physical properties (e.g., melting points) often arise from polymorphic forms or solvent residues. To resolve these:

- Perform differential scanning calorimetry (DSC) to identify polymorphs.

- Compare solvent-free crystallization outcomes with literature data.

- Cross-validate spectral data (e.g., IR carbonyl stretches at ~1700 cm⁻¹ for carboxylic acid groups) against databases like PubChem (CID 713937 for analogous structures) .

Advanced Research Questions

Q. What strategies are effective for optimizing regioselectivity in the functionalization of this compound derivatives?

Methodological Answer: Regioselectivity challenges in similar bicyclic systems (e.g., tetrahydrophthalic anhydrides) are addressed via:

- Steric directing groups : Introducing bulky substituents to block undesired reaction sites .

- Computational modeling : DFT calculations to predict reactive sites based on electron density maps (e.g., carbonyl group activation) .

- Catalytic control : Using chiral catalysts to favor enantioselective modifications, as seen in β-carboline syntheses .

Q. How can researchers differentiate between degradation products and synthetic intermediates in stability studies?

Methodological Answer: Stability studies for carboxylic acid derivatives require:

- Forced degradation assays : Expose the compound to heat, light, or humidity (e.g., amber glass packaging recommended for light-sensitive analogs) .

- LC-MS/MS profiling : Identify degradation markers (e.g., decarboxylation products or ring-opening byproducts).

- Isotopic labeling : Track carbon loss from the carboxylic acid group using ¹³C-labeled precursors.

Q. What advanced techniques are suitable for elucidating the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer: For mechanistic studies:

- Surface plasmon resonance (SPR) : Measure binding kinetics with immobilized protein targets.

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of interactions.

- X-ray crystallography : Co-crystallize the compound with target proteins (as demonstrated for tetramic acid derivatives in structural studies) .

Data Contradiction Resolution

Q. How should researchers reconcile conflicting bioactivity data reported for structurally similar compounds?

Methodological Answer: Contradictions in bioactivity may arise from assay variability or impurity profiles. Mitigation steps include:

- Dose-response standardization : Use a common reference compound (e.g., cyclohexenecarboxylic acid derivatives) across assays .

- Orthogonal assays : Validate results with independent methods (e.g., enzymatic vs. cell-based assays).

- Meta-analysis : Compare data across peer-reviewed studies while accounting for purity thresholds (e.g., ≥95% for in vitro work) .

Experimental Design Considerations

Q. What analytical controls are critical for kinetic studies of acid-catalyzed reactions involving this compound?

Methodological Answer:

- Internal standards : Use deuterated analogs (e.g., D₂O for proton exchange studies).

- pH monitoring : Maintain consistent acidity to avoid side reactions (e.g., decarboxylation at low pH).

- Quenching protocols : Rapid cooling or neutralization to arrest reaction progress at timed intervals.

Q. How can computational tools assist in predicting the compound’s reactivity in novel reaction conditions?

Methodological Answer:

- Molecular dynamics simulations : Model solvent effects on reaction pathways.

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

Methodological Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.